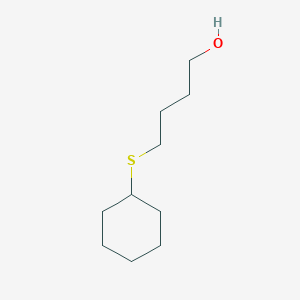

4-(Cyclohexylsulfanyl)butan-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

1962-46-5 |

|---|---|

Molecular Formula |

C10H20OS |

Molecular Weight |

188.33 g/mol |

IUPAC Name |

4-cyclohexylsulfanylbutan-1-ol |

InChI |

InChI=1S/C10H20OS/c11-8-4-5-9-12-10-6-2-1-3-7-10/h10-11H,1-9H2 |

InChI Key |

ONMRIXLVTJVYPY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)SCCCCO |

Origin of Product |

United States |

Reaction Pathways and Mechanistic Investigations of 4 Cyclohexylsulfanyl Butan 1 Ol

Reactivity and Transformations of the Primary Hydroxyl Group

The primary hydroxyl group in 4-(cyclohexylsulfanyl)butan-1-ol is a versatile site for chemical modification, allowing for oxidation to various carbonyl compounds, formation of esters and ethers, and nucleophilic substitution reactions.

The oxidation of the primary alcohol functionality in this compound can yield either the corresponding aldehyde, 4-(cyclohexylsulfanyl)butanal, or the carboxylic acid, 4-(cyclohexylsulfanyl)butanoic acid, depending on the choice of oxidizing agent and reaction conditions. organic-chemistry.orgchemguide.co.uk

Mild oxidizing agents are typically employed for the selective oxidation to the aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are effective for this transformation, preventing overoxidation to the carboxylic acid. organic-chemistry.org The use of a nitroxyl-radical-catalyzed oxidation with a co-oxidant like diisopropyl azodicarboxylate (DIAD) also allows for the controlled conversion of primary alcohols to aldehydes. organic-chemistry.org

Stronger oxidizing agents, often in aqueous or acidic media, are required for the complete oxidation to the carboxylic acid. nih.govresearchgate.net Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromic acid. jchemrev.com A combination of Selectfluor and sodium bromide in an aqueous acetonitrile (B52724) mixture has also been reported as an effective system for the direct oxidation of primary alcohols to carboxylic acids. nih.gov Mechanistic studies suggest that this reaction proceeds through the in situ generation of hypobromous acid as the active oxidant. nih.gov It is also possible to achieve this transformation in a two-step process, where the alcohol is first oxidized to the aldehyde, which is then further oxidized to the carboxylic acid. nih.gov

A summary of common oxidizing agents and their products is presented in the table below.

| Oxidizing Agent(s) | Product | Conditions |

| Pyridinium chlorochromate (PCC) | 4-(Cyclohexylsulfanyl)butanal | Anhydrous solvent (e.g., CH₂Cl₂) |

| Dess-Martin periodinane | 4-(Cyclohexylsulfanyl)butanal | Anhydrous solvent (e.g., CH₂Cl₂) |

| Potassium permanganate (KMnO₄) | 4-(Cyclohexylsulfanyl)butanoic acid | Acidic or alkaline solution |

| Chromic acid (H₂CrO₄) | 4-(Cyclohexylsulfanyl)butanoic acid | Acidic solution |

| Selectfluor, NaBr | 4-(Cyclohexylsulfanyl)butanoic acid | CH₃CN/H₂O |

This table provides a representative, not exhaustive, list of possible reagents and conditions.

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. This reaction is typically catalyzed by a strong acid, like sulfuric acid, and involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the carboxylic acid. uakron.edursc.org The reaction is reversible, and water is removed to drive the equilibrium towards the ester product. For example, reaction with acetic anhydride (B1165640) would yield 4-(cyclohexylsulfanyl)butyl acetate (B1210297). The use of basic ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) acetate ([EMIM]OAc), has been shown to catalyze the oxidative self- and cross-esterification of alcohols using oxygen as the oxidant under metal-free conditions. nih.gov

Etherification, the formation of an ether from the alcohol, can be achieved through various methods. The Williamson ether synthesis, for instance, involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Another approach is the acid-catalyzed dehydration of the alcohol, which at lower temperatures can favor ether formation over elimination, though this is more effective for symmetrical ethers. Reductive etherification of alcohols with aldehydes or ketones in the presence of a reducing agent like a silane (B1218182) or hydrogen gas also provides a pathway to ethers. csic.es

The hydroxyl group is a poor leaving group (-OH), making direct nucleophilic substitution difficult. msu.edu To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. msu.edulibretexts.org This is often achieved by protonating the alcohol in the presence of a strong acid, forming an oxonium ion whose leaving group is a neutral water molecule. libretexts.org Subsequent attack by a nucleophile, such as a halide ion, can then proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the substrate structure. msu.eduucsb.edu For a primary alcohol like this compound, an Sₙ2 mechanism is expected. msu.edulibretexts.org

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base like pyridine (B92270). msu.edu These sulfonate groups are excellent leaving groups, readily displaced by a wide range of nucleophiles. msu.edu For instance, reacting this compound with p-toluenesulfonyl chloride would form 4-(cyclohexylsulfanyl)butyl tosylate, which can then be treated with a nucleophile like sodium cyanide to yield 5-(cyclohexylsulfanyl)pentanenitrile. physicsandmathstutor.com Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can also be used to convert the alcohol to the corresponding alkyl chloride. physicsandmathstutor.com

Reactivity and Transformations of the Cyclohexylsulfanyl Thioether Linkage

The sulfur atom in the cyclohexylsulfanyl group is nucleophilic and can be readily oxidized or alkylated.

The thioether linkage in this compound can be selectively oxidized to the corresponding sulfoxide (B87167), 1-((4-hydroxybutyl)sulfinyl)cyclohexane, or further to the sulfone, 1-((4-hydroxybutyl)sulfonyl)cyclohexane. jchemrev.comthieme-connect.de The control over the oxidation state is a key aspect of the chemistry of this functional group.

Selective oxidation to the sulfoxide can be achieved using one equivalent of a mild oxidizing agent like hydrogen peroxide (H₂O₂) at low temperatures or meta-chloroperoxybenzoic acid (m-CPBA). thieme-connect.de The reaction with m-CPBA is often performed at low temperatures to prevent overoxidation to the sulfone. thieme-connect.de The mechanism of oxidation by peroxy acids is believed to involve a nucleophilic attack by the sulfur atom on the electrophilic peroxide oxygen.

Oxidation to the sulfone requires stronger oxidizing conditions or the use of an excess of the oxidizing agent. amazonaws.comorganic-chemistry.org Reagents such as potassium permanganate or an excess of hydrogen peroxide, sometimes with a catalyst, are effective for this transformation. organic-chemistry.org The oxidation of the thioether can often be performed chemoselectively in the presence of the alcohol, although some oxidizing agents can affect both functional groups. thieme-connect.de For instance, tert-butyl hypochlorite (B82951) is compatible with a hydroxyl group and can be used for the selective oxidation of the sulfide (B99878). thieme-connect.de The mechanism of oxidation with hypochlorites is proposed to involve the formation of a halosulfonium salt intermediate which then decomposes to the sulfoxide. thieme-connect.de

| Oxidizing Agent | Product | Key Features |

| H₂O₂ (1 equiv., low temp.) | 4-(Cyclohexylsulfinyl)butan-1-ol | Selective for sulfoxide |

| m-CPBA (1 equiv., low temp.) | 4-(Cyclohexylsulfinyl)butan-1-ol | Selective for sulfoxide thieme-connect.de |

| H₂O₂ (excess) | 4-(Cyclohexylsulfonyl)butan-1-ol | Oxidation to sulfone organic-chemistry.org |

| KMnO₄ | 4-(Cyclohexylsulfonyl)butan-1-ol | Strong oxidant, may also oxidize alcohol |

| tert-Butyl hypochlorite | 4-(Cyclohexylsulfinyl)butan-1-ol | Chemoselective for sulfide oxidation thieme-connect.de |

This table provides a representative, not exhaustive, list of possible reagents and conditions.

The sulfur atom of the thioether can act as a nucleophile and react with electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts. nih.govmdpi.com For example, the reaction of this compound with an alkyl halide like methyl iodide would produce (4-hydroxybutyl)(cyclohexyl)(methyl)sulfonium iodide. mdpi.com This reaction proceeds via an Sₙ2 mechanism. mdpi.com

Sulfonium salts are versatile synthetic intermediates. nih.govresearchgate.net The groups attached to the positively charged sulfur are susceptible to displacement by nucleophiles. Furthermore, the protons on the carbon atoms alpha to the sulfur are acidic and can be removed by a base to form a sulfur ylide. mdpi.com These ylides are highly reactive species that can participate in a variety of carbon-carbon bond-forming reactions, such as the Johnson-Corey-Chaykovsky reaction to form epoxides from carbonyl compounds. mdpi.com Vinylsulfonium salts, which can be generated from suitable precursors, are potent Michael acceptors, reacting with nucleophiles to generate a sulfur ylide in situ, which can then undergo various cyclization or rearrangement reactions. bris.ac.ukchim.it

Cleavage Reactions of the C-S Bond (e.g., desulfurization)

The carbon-sulfur bond in this compound is susceptible to cleavage under various conditions, a process known as desulfurization. This can be achieved through oxidative or reductive methods, often involving radical intermediates or organometallic reagents.

Oxidative Desulfurization: A common strategy for C–S bond cleavage involves the oxidation of the sulfide to a sulfoxide or sulfone. These higher oxidation states render the sulfur a better leaving group, facilitating subsequent elimination or substitution reactions. The oxidation is typically achieved using oxidants like hydrogen peroxide (H₂O₂), often in the presence of a catalyst. nih.gov For instance, the oxidation of thioethers to sulfoxides is a well-established transformation. acs.org The mechanism of oxidative desulfurization can proceed via an Eley-Rideal model, where the oxidant (e.g., H₂O₂) reacts with the catalyst to form a highly reactive species that then oxidizes the sulfide. nih.gov Subsequent steps would involve the elimination of the oxidized sulfur moiety to yield a butene or butane (B89635) derivative, depending on the specific pathway.

Radical-Mediated Desulfurization: Alternatively, C–S bond cleavage can be initiated by radical species. Radical desulfurization of thiols using trivalent phosphorus reagents has been studied, proceeding through a thiophosphoranyl radical intermediate. chemrxiv.org While this compound is a thioether, analogous radical processes can be envisioned. For example, a radical initiator could abstract a hydrogen atom to form a carbon-centered radical, or a thiyl radical could be generated, leading to fragmentation and C-S bond scission. escholarship.org The kinetics of such reactions are highly dependent on the nature of the radical and the stability of the intermediates formed. chemrxiv.org

Intramolecular Cyclization and Rearrangement Reactions

The presence of both a hydroxyl group and a thioether separated by a flexible four-carbon chain makes this compound a prime candidate for intramolecular reactions.

Intramolecular Cyclization: Under acidic or base-catalyzed conditions, the terminal hydroxyl group can act as a nucleophile. Protonation or activation of the sulfur atom (e.g., conversion to a sulfonium salt) would make the δ-carbon atom electrophilic, susceptible to intramolecular nucleophilic attack by the hydroxyl group. This 5-exo-tet cyclization would lead to the formation of 2-(cyclohexylmethyl)tetrahydrofuran, a five-membered cyclic ether.

Alternatively, a less common 7-endo-tet cyclization could occur, where the sulfur atom acts as the nucleophile attacking the activated terminal carbon of the butanol chain, which would require prior conversion of the hydroxyl group into a good leaving group. This pathway would yield a seven-membered thiepane (B16028) ring. Studies on analogous ω-hydroxyalkyl selenides have shown that oxidation followed by acs.orgacs.orgsigmatropic rearrangement can lead to cyclic seleninates, highlighting the propensity of such bifunctional molecules to cyclize. acs.org The regioselectivity of the cyclization is highly dependent on the reaction conditions and the relative stability of the transition states leading to the five- or seven-membered rings. mdpi.com

Rearrangement Reactions: Rearrangements involving sulfur atom migration have been observed in related systems. For example, β-hydroxyalkylphosphine sulfides undergo acs.orgCurrent time information in Chatham County, US.- or nih.govCurrent time information in Chatham County, US.-sulfur atom migration from phosphorus to carbon, with the pathway directed by the choice of a Brønsted or Lewis acid catalyst. beilstein-journals.org A similar acid-catalyzed rearrangement could be envisioned for this compound, potentially involving the formation of a bridged sulfonium ion intermediate followed by migration of the cyclohexylthio group to a different position on the butyl chain. Another possibility is a acs.orgacs.org-sigmatropic rearrangement if an ylide is formed adjacent to the sulfur atom, although this is more common with allylic sulfides. cmu.edu

Kinetic and Thermodynamic Studies of Key Transformations

Kinetics: The rates of both desulfurization and cyclization are highly dependent on factors such as temperature, pH, catalyst, and the concentration of reagents.

Oxidative Desulfurization: The kinetics of thioether oxidation are often modeled using Langmuir-Hinshelwood or Eley-Rideal mechanisms, where the rate can be influenced by the adsorption of reactants onto a catalyst surface. nih.gov Studies on plasma oxidative desulfurization show that reaction time and plasma power load are primary factors, with desulfurization degrees for thioethers exceeding 80%. acs.orgacs.org

Cyclization: The rate of intramolecular cyclization is governed by the nucleophilicity of the attacking group and the electrophilicity of the reaction center. For acid-catalyzed cyclization, the rate would be dependent on the concentration of the acid and the stability of the resulting carbocation or sulfonium ion intermediate. In related systems, thioether formation rates have been shown to be strongly pH-dependent, increasing at higher pH values where the nucleophile is more readily deprotonated. nih.gov

Electron Transfer: In photoinduced reactions, the quenching of a triplet sensitizer (B1316253) by hydroxyalkyl sulfides occurs at nearly diffusion-controlled rates, with bimolecular rate constants in the range of (3.3–4.8) × 10⁹ M⁻¹ s⁻¹. acs.org

Thermodynamics: The thermodynamic favorability of these reactions is determined by the change in Gibbs free energy.

Cyclization: The formation of five- and six-membered rings is generally thermodynamically favored due to low ring strain. The formation of 2-(cyclohexylmethyl)tetrahydrofuran from this compound would likely be an exothermic and entropically favorable process, especially if a small molecule like water is eliminated.

Desulfurization: Oxidative desulfurization processes are typically exothermic, driven by the formation of strong S=O bonds in the resulting sulfones and the subsequent stable elimination products.

Detailed Mechanistic Elucidation via Isotopic Labeling and Reaction Progress Monitoring

To unambiguously determine the mechanisms of the reactions of this compound, advanced analytical techniques are required. Isotopic labeling and real-time reaction monitoring are powerful tools for this purpose. researchgate.netnumberanalytics.com

Isotopic Labeling: By strategically replacing atoms with their heavier isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, ¹⁸O for ¹⁶O), the movement of atoms and the nature of bond-breaking and bond-forming steps can be traced. numberanalytics.com

Studying Cyclization: To confirm the intramolecular nature of the cyclization to form 2-(cyclohexylmethyl)tetrahydrofuran, a crossover experiment could be performed. A mixture of unlabeled this compound and an isotopically labeled analogue, for instance, one containing a ¹³C₄-labeled butyl chain, would be subjected to cyclization conditions. If the reaction is purely intramolecular, only unlabeled and fully ¹³C₄-labeled tetrahydrofuran (B95107) products will be observed by mass spectrometry. The formation of products with mixed isotopic composition would indicate an intermolecular pathway.

Probing Rearrangements: To investigate a potential hydride shift during a rearrangement, this compound could be synthesized with deuterium (B1214612) atoms at specific positions (e.g., C1, C2, C3, or C4). The position of the deuterium atoms in the rearranged product, determined by ¹H and ²H NMR spectroscopy or mass spectrometry, would reveal which hydrogen atom migrates.

Elucidating Oxidation Mechanisms: Using ¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂) in an oxidation reaction would confirm that the oxygen atom incorporated into the resulting sulfoxide or sulfone originates from the oxidant. acs.org

Reaction Progress Monitoring: Monitoring the concentration of reactants, intermediates, and products over time provides crucial kinetic data and can help identify transient species.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a non-destructive technique well-suited for reaction monitoring. nih.gov A reaction could be run directly in an NMR tube, and spectra acquired at regular intervals. The disappearance of the characteristic signals for this compound (e.g., the triplet for the -CH₂OH protons) and the appearance of new signals corresponding to the cyclized or rearranged product could be quantified to determine reaction rates. utwente.nlnih.gov For example, in a cyclization to 2-(cyclohexylmethyl)tetrahydrofuran, new signals in the 3.5-4.0 ppm region corresponding to the ether protons would emerge.

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with liquid chromatography (LC-MS) can be used to monitor the reaction mixture, allowing for the separation and identification of all components, including short-lived intermediates that might be trapped or derivatized.

By combining these methods, a comprehensive picture of the reaction dynamics, transition states, and mechanistic pathways for the transformations of this compound can be constructed.

Computational and Theoretical Characterization of 4 Cyclohexylsulfanyl Butan 1 Ol

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of a molecule dictates its reactivity and physical properties. For 4-(Cyclohexylsulfanyl)butan-1-ol, the key features are the lone pairs of electrons on the sulfur and oxygen atoms, the polar O-H bond, and the non-polar hydrocarbon framework of the cyclohexane (B81311) ring and butyl chain.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. nih.govgrafiati.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.netaip.org

For this compound, the HOMO is expected to have significant contributions from the non-bonding lone pair orbitals of the sulfur and oxygen atoms. Organosulfur compounds are known to have HOMOs with substantial sulfur 3p character. arizona.edu The presence of two heteroatoms, sulfur and oxygen, suggests that these sites will be the primary centers of nucleophilicity. The sulfur atom, being larger and more polarizable than oxygen, often results in a higher energy HOMO, making it a softer and often more reactive nucleophile. libretexts.org

The LUMO, conversely, is likely to be an antibonding orbital, specifically the σ* orbitals associated with the C-S and C-O bonds. These sites would be susceptible to nucleophilic attack, leading to bond cleavage. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's chemical stability; a large gap implies high stability and low reactivity, while a small gap suggests higher reactivity. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties for this compound (Note: These are illustrative values based on theoretical principles, as specific experimental or calculated data for this compound are not readily available.)

| Orbital | Predicted Energy (eV) | Primary Atomic Contribution | Predicted Reactivity Role |

|---|---|---|---|

| HOMO | ~ -9.0 | Sulfur (3p lone pair), Oxygen (2p lone pair) | Nucleophilic center, site of oxidation |

| LUMO | ~ +2.0 | σ(C-S), σ(C-O) | Electrophilic center, site of nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | ~ 11.0 | - | Indicates high chemical stability |

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. youtube.com These maps are invaluable for predicting intermolecular interactions and reactive sites. pearson.comresearchgate.net Regions of negative potential (typically colored red or orange) are electron-rich and prone to attack by electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. youtube.comjsta.cl

For this compound, the ESP map would be expected to show distinct regions of charge polarization.

Negative Potential (Red/Yellow): The highest electron density would be concentrated around the oxygen and sulfur atoms due to their electronegativity and the presence of lone pairs. The oxygen of the hydroxyl group would display a strong negative potential, making it a prime site for hydrogen bonding. libretexts.org The sulfur atom in the thioether linkage would also exhibit a region of negative potential, though typically less intense than that of oxygen. jsta.cl

Positive Potential (Blue): A significant region of positive potential would be located on the hydrogen atom of the hydroxyl group (O-H). This makes the hydroxyl proton the most acidic hydrogen in the molecule and susceptible to abstraction by a base.

Neutral Potential (Green): The hydrocarbon portions of the molecule, the cyclohexane ring and the butyl chain, would be largely non-polar and exhibit a neutral potential.

These features suggest that the molecule can act as both a hydrogen bond donor (via the OH group) and a hydrogen bond acceptor (via the oxygen and sulfur atoms).

Conformational Analysis and Energy Landscapes

The flexibility of this compound arises from rotations around several single bonds and the inversion of the cyclohexane ring. iscnagpur.ac.in Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them. perlego.com

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to calculate the structures and relative energies of different conformers. researchgate.netresearchgate.net For this compound, a full conformational analysis would involve studying rotations around the C-C bonds of the butanol chain, the C-S bond, and the S-cyclohexyl bond, in addition to the ring's conformation.

DFT studies on similar molecules, such as cyclohexyl phenyl sulfide (B99878) and various thioethers, show that such calculations can accurately predict stable geometries and reaction energetics. acs.orgbohrium.comrsc.org The most stable conformers of this compound would be those that minimize steric hindrance. aip.org This generally means that the bulky cyclohexyl group and the flexible butanol chain will arrange themselves in a staggered or anti-periplanar fashion relative to each other. core.ac.uk Intramolecular hydrogen bonding between the hydroxyl hydrogen and the sulfur atom is a possibility that could stabilize certain gauche conformations, an effect observed in analogous hydroxy-thioether compounds. core.ac.uk

Table 2: Hypothetical Relative Energies of Key Conformers of this compound (Note: This table is illustrative. Actual energy values would require specific DFT calculations.)

| Conformer Description | Key Dihedral Angles | Predicted Relative Energy (kJ/mol) | Primary Stabilizing/Destabilizing Factors |

|---|---|---|---|

| Anti-Anti (Extended Chain) | C-S-C-C ≈ 180°, S-C-C-C ≈ 180° | 0 (Reference) | Minimal steric strain |

| Gauche-Anti | C-S-C-C ≈ 60°, S-C-C-C ≈ 180° | ~ 4-6 | Gauche steric interaction |

| Gauche (H-bonded) | S-C-C-C-O-H arranged for S···H-O interaction | ~ 2-5 | Stabilized by weak intramolecular H-bond, offset by gauche strain |

While DFT calculations identify static energy minima, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govyoutube.com An MD simulation of this compound, typically in a solvent like water or an organic solvent, would reveal how the molecule explores its conformational landscape at a given temperature. researchgate.net

These simulations would show the constant flexing of the butyl chain, rotations around the single bonds, and the chair-flipping of the cyclohexane ring. ornl.gov By analyzing the trajectory of the simulation, one could determine the average lifetime of certain conformations, the frequencies of transitions between them, and how solvent molecules interact with the solute, particularly at the polar hydroxyl group.

The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. iscnagpur.ac.in In this conformation, there are two types of substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). For a monosubstituted cyclohexane, the substituent strongly prefers the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). libretexts.org

In this compound, the -(S)-(CH₂)₄-OH group is a large, bulky substituent. Therefore, the equilibrium between the two chair conformations will overwhelmingly favor the conformer where this entire group is attached to the cyclohexane ring at an equatorial position. libretexts.orgsapub.org The energy penalty for placing such a large group in the axial position would be significant. libretexts.org

Substituent effects play a crucial role in determining conformational preferences. acs.org The electronic nature and steric bulk of the substituent dictate the stability of conformers. mdpi.commdpi.com For instance, the presence of the thioether sulfur atom, compared to a simple methylene (B1212753) (-CH₂-) group, influences the bond lengths and angles of the ring, which can subtly alter the ring's puckering and the energy barrier for inversion. chemeurope.comnih.gov Studies on related sulfur-containing heterocycles like 1,3-dithianes show that heteroatoms significantly impact conformational energies and substituent preferences. acs.org

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), have become standard for predicting the spectroscopic parameters of organic molecules with high accuracy. researchgate.netacs.org These methods allow for the calculation of nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies, which can then be correlated with experimental spectra to confirm molecular structures and understand electronic environments.

NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with a DFT functional like B3LYP, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.netwsu.edu For this compound, predicted chemical shifts for both ¹H and ¹³C nuclei can be calculated. These theoretical values are benchmarked against a standard, typically tetramethylsilane (B1202638) (TMS), to yield chemical shifts (δ) in ppm. The accuracy of these predictions depends on several factors, including the choice of basis set and the computational model used to account for solvent effects. acs.orgwsu.edu Correlation between the predicted and experimental shifts is a key step in structural elucidation. A high degree of correlation confirms the proposed structure and the accuracy of the computational model.

Below are tables of plausible predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established chemical shift ranges for similar functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Calculated relative to TMS

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| HO-CH ₂- | 3.65 | Triplet |

| -CH ₂(CH₂)₂S- | 1.60 | Multiplet |

| -CH₂(CH ₂)₂S- | 1.55 | Multiplet |

| -S-CH ₂-CH₂- | 2.55 | Triplet |

| -S-CH (CH₂)₅ | 2.70 | Multiplet |

| -S-CH(C H₂)₅ | 1.20-1.95 | Multiplet |

| H O- | ~2.3 (variable) | Singlet (broad) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Calculated relative to TMS

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₂-OH | 62.5 |

| CH₂-C H₂-CH₂OH | 32.0 |

| C H₂-CH₂-S- | 28.5 |

| -S-C H₂-CH₂ | 31.5 |

| -S-C H(CH₂)₅ | 44.0 |

Vibrational Frequency Prediction: Theoretical vibrational analysis through DFT calculations can predict the infrared (IR) spectrum of a molecule. journaljenrr.comnih.gov By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the harmonic vibrational frequencies corresponding to specific bond stretches, bends, and torsions. researchgate.net For this compound, key predicted frequencies include the O-H stretching of the alcohol, the C-H stretches of the alkane backbone and cyclohexyl ring, and the C-S stretching of the sulfide group. cdnsciencepub.com The absence of imaginary frequencies in the calculation confirms that the optimized geometry represents a true energy minimum. journaljenrr.com

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | Alcohol | ~3350 (broad) |

| C-H Stretch (sp³) | Alkane/Cyclohexane | 2850-2960 |

| C-O Stretch | Primary Alcohol | ~1050 |

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. nih.gov This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states (TS) that connect them.

A key transformation for this compound is its oxidation to the corresponding aldehyde or carboxylic acid. tsijournals.combibliomed.org The mechanism of such a reaction can be computationally modeled. For instance, in a chromate-based oxidation, the mechanism might involve the formation of a chromate (B82759) ester intermediate followed by the rate-determining transfer of a hydride from the carbon bearing the hydroxyl group. ias.ac.in

Using DFT, researchers can locate the transition state structure for the key bond-breaking and bond-forming steps. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡), which is directly related to the reaction rate. caltech.edu Finding a single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state. csic.es This analysis provides deep mechanistic insights that are often difficult to obtain experimentally. nih.govnih.gov

Table 4: Hypothetical Reaction Profile for the Oxidation of this compound to the Aldehyde

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Oxidant | 0.0 |

| Transition State (TS) | Hydride transfer from alcohol to oxidant | +21.5 |

Solvent Effects on Molecular Properties and Reactivity using Continuum and Explicit Solvation Models

Solvents can significantly alter the structure, stability, and reactivity of molecules. numberanalytics.com Computational models account for these effects in two primary ways: implicit (or continuum) models and explicit models. wikipedia.orgnih.gov

Continuum Solvation Models: These models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium rather than as individual molecules. wikipedia.orgwikipedia.orgccu.edu.tw The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute and the polarized solvent. wikipedia.org Continuum models are computationally efficient and are widely used to predict how solvent polarity affects reaction barriers and conformational equilibria. nih.govscielo.brnih.gov For example, a polar solvent is expected to stabilize polar or charged species, such as a transition state with significant charge separation, thereby lowering the activation energy and accelerating the reaction. nih.gov

Explicit Solvation Models: In this approach, a finite number of individual solvent molecules are included in the calculation along with the solute molecule. fiveable.mefiveable.me This allows for the detailed, atomistic description of specific solute-solvent interactions, such as hydrogen bonding. nih.govfiveable.me While computationally much more demanding, explicit models can capture effects that continuum models miss, especially in systems where specific interactions with the first solvation shell are critical. wikipedia.orgnih.gov Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often employed, where the solute is treated with high-level quantum mechanics and the solvent molecules with a more efficient molecular mechanics force field. nih.gov

The choice of solvent can influence the properties of this compound, such as its dipole moment and conformational preference. A data table can illustrate these effects.

Table 5: Calculated Solvent Effects on Properties of this compound Hypothetical data from an SMD/DFT calculation

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated Solvation Free Energy (kcal/mol) |

|---|---|---|---|

| Gas Phase | 1.0 | 1.85 | 0.0 |

| Heptane | 1.9 | 1.90 | -2.1 |

| Chloroform | 4.8 | 2.35 | -4.5 |

| Acetonitrile (B52724) | 37.5 | 2.80 | -6.8 |

Advanced Spectroscopic Analysis and Structural Elucidation of 4 Cyclohexylsulfanyl Butan 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the complete solution-state structure of 4-(Cyclohexylsulfanyl)butan-1-ol. A combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments is essential for unambiguous signal assignment.

Based on the structure, one would predict specific chemical shifts for the hydrogen and carbon atoms. The protons on the carbon bearing the hydroxyl group (C1) and the protons on the carbon adjacent to the sulfur atom (C4) would be the most downfield in the butyl chain due to the deshielding effects of the electronegative oxygen and sulfur atoms, respectively. libretexts.orgdocbrown.infodocbrown.info Similarly, the carbon attached to the hydroxyl group (C1) and the carbons flanking the sulfur atom (C4 and C1' of the cyclohexyl ring) would exhibit the largest ¹³C chemical shifts. docbrown.info

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 (-CH₂OH) | ~3.65 (t) | ~62.5 |

| 2 (-CH₂-) | ~1.60 (m) | ~32.0 |

| 3 (-CH₂-) | ~1.70 (m) | ~29.0 |

| 4 (-SCH₂-) | ~2.60 (t) | ~31.5 |

| 1' (>CH-S) | ~2.70 (m) | ~43.0 |

| 2', 6' (ax, eq) | ~1.20 - 2.00 (m) | ~33.0 |

| 3', 5' (ax, eq) | ~1.20 - 2.00 (m) | ~25.5 |

| 4' (ax, eq) | ~1.20 - 2.00 (m) | ~26.0 |

| -OH | Variable, ~1.5-2.5 (s, broad) | N/A |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual values may vary based on solvent and experimental conditions. Multiplicity: s=singlet, t=triplet, m=multiplet.

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra and for assembling the molecular structure. st-andrews.ac.uknih.govdokumen.pub

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton (¹H-¹H) coupling networks. Key expected correlations include the sequential coupling along the butanol chain (H1-H2, H2-H3, H3-H4) and the couplings within the cyclohexyl ring system. This confirms the integrity of these two structural fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for instance, confirming that the triplet at ~3.65 ppm is attached to the carbon at ~62.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for connecting the different structural fragments. It detects longer-range (typically 2-3 bond) ¹H-¹³C correlations. The key HMBC correlation for this molecule would be between the protons on the cyclohexyl ring (H1', H2', H6') and the C4 of the butyl chain, and vice-versa, through the sulfur atom. Another vital correlation would be from the butanol chain protons (H2, H3) to the carbons of the hydroxyl (C1) and thioether (C4) termini, confirming the linear butan-1-ol structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, regardless of their bonding connectivity. For this compound, NOESY could reveal through-space interactions between certain protons of the cyclohexyl ring and the butyl chain, offering insights into the molecule's preferred three-dimensional conformation in solution.

Molecules like this compound can exhibit dynamic processes, such as conformational changes, that are observable on the NMR timescale. oup.comoup.comcdnsciencepub.com

Cyclohexane (B81311) Ring Flip: The cyclohexyl group undergoes a rapid chair-to-chair interconversion at room temperature. This process averages the axial and equatorial proton environments, leading to broad or averaged signals. By lowering the temperature, this flipping can be slowed, potentially allowing for the resolution of distinct signals for the axial and equatorial protons on the ring.

C-S Bond Rotation: There may be a measurable energy barrier to rotation around the C(butyl)-S and S-C(cyclohexyl) bonds. amazonaws.com Variable-temperature NMR studies can be used to measure the rate of this rotation. As the temperature is lowered, separate signals for different rotamers might emerge. By analyzing the line-shape changes and determining the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. oup.comamazonaws.com

The parent molecule, this compound, is achiral. However, if a chiral center were introduced into a derivative, for example by creating an ester at the hydroxyl group with a chiral acid, or by substituting the butanol or cyclohexyl chain, chiral NMR techniques would be essential. researchgate.netresearchgate.netacs.org

To determine the enantiomeric excess (e.e.) of a chiral derivative, a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) would be used. researchgate.net

Chiral Derivatizing Agents (CDAs): Reacting a chiral derivative with a CDA, such as Mosher's acid, creates a mixture of diastereomers. acs.org These diastereomers are chemically distinct and will exhibit separate, quantifiable signals in the ¹H or ¹⁹F NMR spectrum, allowing for the direct measurement of the enantiomeric ratio.

Chiral Solvating Agents (CSAs): Adding a CSA to the NMR tube containing the chiral analyte forms transient, weakly-bound diastereomeric complexes. This interaction can induce small but measurable differences in the chemical shifts of the enantiomers, enabling the determination of their relative proportions. researchgate.net

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Hydrogen Bonding Studies

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to identify functional groups by probing their characteristic vibrational modes. nih.govibmc.msk.rudocbrown.info

For this compound, the key expected vibrational bands would confirm the presence of the hydroxyl, alkyl, and thioether groups.

O-H Stretch: A prominent, broad absorption band is expected in the FT-IR spectrum between 3200 and 3600 cm⁻¹. docbrown.info The breadth of this peak is a clear indication of intermolecular hydrogen bonding between the hydroxyl groups of different molecules. In very dilute solutions, a sharper, weaker "free" O-H stretch might appear around 3600-3650 cm⁻¹.

C-H Stretch: Strong absorptions between 2850 and 3000 cm⁻¹ are characteristic of the C-H stretching vibrations within the cyclohexyl and butyl alkyl groups. pg.edu.pl

C-O Stretch: A strong band in the region of 1050-1150 cm⁻¹ in the FT-IR spectrum corresponds to the C-O stretching vibration of the primary alcohol.

C-S Stretch: The C-S stretching vibration is typically weak in the FT-IR spectrum and appears in the fingerprint region, usually between 600 and 800 cm⁻¹. This band is often more easily identified in the Raman spectrum. researchgate.net

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique/Intensity | Comment |

|---|---|---|---|

| O-H stretch (H-bonded) | 3200 - 3600 | FT-IR / Strong, Broad | Confirms presence of alcohol and intermolecular H-bonding. docbrown.info |

| C-H stretch (aliphatic) | 2850 - 2960 | FT-IR & Raman / Strong | Confirms alkyl (cyclohexyl and butyl) structure. pg.edu.pl |

| CH₂ bend (scissoring) | ~1465 | FT-IR / Medium | Characteristic of CH₂ groups. |

| C-O stretch (primary alcohol) | ~1050 | FT-IR / Strong | Confirms primary alcohol functionality. |

| C-S stretch | 600 - 800 | Raman / Medium; FT-IR / Weak | Confirms thioether linkage. researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. mdpi.commgutheses.inmiamioh.edu For this compound (C₁₀H₂₀OS), the exact mass can be calculated and compared to the experimental value, typically with an accuracy of less than 5 ppm.

Calculated Exact Mass: 188.1259

Beyond exact mass, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the heteroatoms (sulfur and oxygen) is a common pathway. This could lead to the loss of a butyl or cyclohexyl radical from the sulfur atom. miamioh.edu

Loss of Water: Alcohols frequently undergo dehydration, leading to a peak corresponding to the loss of 18 Da (M-18) from the molecular ion. docbrown.info

Cleavage of the Cyclohexyl Ring: The cyclohexyl ring can fragment, often through the loss of ethene (28 Da) or other small neutral molecules.

McLafferty-type Rearrangements: If sterically feasible, a gamma-hydrogen transfer from the butyl chain to the sulfur atom could initiate fragmentation.

Predicted Key Fragments in the Mass Spectrum of this compound

| Predicted m/z | Possible Ion Structure/Formula | Fragmentation Pathway |

|---|---|---|

| 188 | [C₁₀H₂₀OS]⁺˙ | Molecular Ion (M⁺˙) |

| 170 | [C₁₀H₁₈S]⁺˙ | Loss of H₂O (M-18). docbrown.info |

| 117 | [C₄H₉S]⁺ | Cleavage of S-Cyclohexyl bond. |

| 105 | [C₄H₉O]⁺ | Hypothetical rearrangement and cleavage. |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation. |

| 71 | [C₄H₇O]⁺ | Fragment from butanol chain. |

| 55 | [C₄H₇]⁺ | Fragment from cyclohexyl or butyl chain. |

X-ray Crystallography for Solid-State Structure Determination (if suitable derivatives can be crystallized)

While NMR provides the definitive structure in solution, X-ray crystallography gives an unambiguous picture of the molecule's structure in the solid state. This technique can precisely determine bond lengths, bond angles, and the conformation of the molecule within the crystal lattice.

This compound is likely an oil or a low-melting solid at room temperature, which would make growing single crystals suitable for X-ray diffraction challenging. To overcome this, a solid crystalline derivative would typically be synthesized. Common derivatization strategies for alcohols include forming esters with aromatic carboxylic acids, such as p-nitrobenzoic acid or 3,5-dinitrobenzoic acid. These derivatives are often highly crystalline and their structures can be readily determined.

An X-ray crystal structure of a suitable derivative would provide definitive proof of the atomic connectivity and reveal the solid-state conformation, including the chair conformation of the cyclohexyl ring and the torsional angles along the butyl chain and around the C-S bonds. acs.org

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Stereochemical Assignment

The application of chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) is predicated on the presence of chirality within a molecule. These methods measure the differential absorption of left and right circularly polarized light, a phenomenon exclusively exhibited by chiral compounds.

An analysis of the molecular structure of this compound reveals that it is an achiral molecule. The compound does not possess any stereocenters (chiral carbons), nor does it exhibit other elements of chirality such as axial, planar, or helical chirality. As a result, this compound does not have enantiomers or diastereomers, and it is incapable of rotating plane-polarized light.

Consequently, chiroptical spectroscopic techniques are not applicable for the stereochemical assignment of this compound itself, as there are no stereoisomers to distinguish.

However, if a derivative of this compound were to be synthesized in a way that introduces a chiral center, then chiroptical spectroscopy would become a valuable tool for its analysis. For instance, if a substituent were introduced on the cyclohexane ring or the butane (B89635) chain in a manner that creates a stereocenter, the resulting enantiomers could be distinguished using ECD or VCD. In such a hypothetical scenario, the experimental ECD and VCD spectra would be compared with spectra predicted by quantum chemical calculations to determine the absolute configuration of the chiral derivative.

As there are no chiral derivatives of this compound reported in the scientific literature with corresponding chiroptical data, no research findings or data tables can be presented. The discussion remains theoretical, highlighting the prerequisite of chirality for the application of these specialized analytical techniques.

Derivatization and Analog Synthesis from 4 Cyclohexylsulfanyl Butan 1 Ol

Synthesis of Functionalized Esters and Ethers

The primary alcohol moiety of 4-(cyclohexylsulfanyl)butan-1-ol is amenable to standard functionalization reactions to form esters and ethers, thereby expanding its chemical utility.

Esterification: Esters are commonly synthesized by reacting an alcohol with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or anhydrides. libretexts.orgpressbooks.pub The Fischer esterification, which involves heating the alcohol and a carboxylic acid with a strong acid catalyst (e.g., sulfuric acid), is a classic method for this transformation. uakron.eduscienceready.com.au For instance, the reaction of this compound with acetic acid would yield 4-(cyclohexylsulfanyl)butyl acetate (B1210297). To achieve higher yields under milder conditions, the acylation can be performed using an acyl chloride (e.g., acetyl chloride) or an anhydride (B1165640) (e.g., acetic anhydride), often in the presence of a base like pyridine (B92270) or a recyclable catalyst such as 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) to neutralize the acid byproduct. organic-chemistry.org

These esterification reactions are highly versatile, allowing for the introduction of a vast range of functional groups by varying the carboxylic acid component. This modification is crucial for tuning the molecule's properties, such as its fragrance, as many simple esters are known for their characteristic scents. scienceready.com.au

Etherification: The synthesis of ethers from this compound can be effectively achieved through methods like the Williamson ether synthesis. transformationtutoring.compearson.com This two-step process begins with the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. libretexts.org This potent nucleophile then undergoes an S_N2 reaction with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to furnish the ether. transformationtutoring.comvaia.com It is critical to use a primary alkyl halide to avoid competing elimination reactions. transformationtutoring.com

Another method for ether synthesis is the alkoxymercuration-demercuration of an alkene using this compound as the alcohol nucleophile. libretexts.orgvaia.com This reaction provides a Markovnikov addition of the alcohol across the double bond of the alkene. libretexts.org

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Product Example |

|---|---|---|

| Fischer Esterification | Carboxylic Acid (e.g., Propanoic Acid), H₂SO₄ | 4-(Cyclohexylsulfanyl)butyl propanoate |

| Acylation | Acyl Chloride (e.g., Benzoyl Chloride), Pyridine | 4-(Cyclohexylsulfanyl)butyl benzoate |

| Williamson Ether Synthesis | 1. NaH; 2. Alkyl Halide (e.g., CH₃I) | 1-(Cyclohexylsulfanyl)-4-methoxybutane |

Preparation of Sulfur-Containing Heterocycles (e.g., thiiranes, thiolanes)

The carbon-sulfur backbone of this compound can be manipulated to synthesize sulfur-containing heterocyclic systems, although this typically requires multi-step synthetic sequences.

Thiiranes (Episulfides): Thiiranes are three-membered sulfur-containing heterocycles. wikipedia.org A common route to their synthesis involves the conversion of an epoxide (oxirane) precursor using a sulfur-transfer reagent. nih.gov For a derivative of this compound, this would necessitate first converting the butanol chain into an alkene, followed by epoxidation, and then reaction with an agent like potassium thiocyanate (B1210189) (KSCN) or thiourea (B124793). organic-chemistry.orgorientjchem.org The reaction of the epoxide with the thiocyanate ion proceeds via nucleophilic ring-opening followed by an intramolecular cyclization to form the thiirane (B1199164) ring. orientjchem.org

Thiolanes (Tetrahydrothiophenes): The synthesis of a five-membered thiolane ring from this compound is more conceptually direct. Thiolanes are often prepared via the cyclization of 1,4-difunctionalized alkanes with a sulfide (B99878) source. nih.gov In this context, the starting alcohol could be converted into a 1,4-dihaloalkane. For example, the hydroxyl group could be transformed into a good leaving group (e.g., a tosylate), and a subsequent reaction could introduce a second leaving group at the 4-position of the butane (B89635) chain, although this would require cleavage of the original C-S bond and reformulation. A more plausible intramolecular approach would involve converting the hydroxyl group to a halide (e.g., 4-(cyclohexylsulfanyl)butyl bromide) and then attempting a cyclization that displaces the cyclohexyl group, which would be challenging. A more common strategy involves starting with a 1,4-dihaloalkane and reacting it with sodium sulfide. nih.gov

Synthesis of Sulfoxide (B87167) and Sulfone Analogues for Structure-Reactivity Studies

The thioether sulfur atom in this compound is readily oxidized to its corresponding sulfoxide and sulfone analogues. This oxidation significantly alters the electronic properties, polarity, and steric profile of the sulfur center, making these derivatives valuable for structure-reactivity relationship (QSRR) studies. chemrxiv.orgnih.gov

Sulfoxide Synthesis: The selective oxidation of a sulfide to a sulfoxide requires mild and controlled conditions to prevent over-oxidation to the sulfone. rsc.org A wide range of reagents can achieve this transformation, including:

Hydrogen Peroxide (H₂O₂): Often used with a catalyst, this is an environmentally benign oxidant. organic-chemistry.org

meta-Chloroperoxybenzoic Acid (m-CPBA): A common and effective reagent for this purpose.

N-Fluorobenzenesulfonimide (NFSI): Allows for switchable synthesis; using one equivalent under specific conditions yields the sulfoxide. rsc.org

Sodium Periodate (NaIO₄): A selective oxidant often used for this conversion.

The resulting 4-(cyclohexylsulfinyl)butan-1-ol is a chiral molecule, as the sulfoxide sulfur atom is a stereocenter. thieme-connect.de Asymmetric synthesis methods can be employed to produce enantiomerically enriched sulfoxides, which are important in medicinal chemistry and as chiral auxiliaries. wiley-vch.de

Sulfone Synthesis: Further oxidation of the sulfide or the intermediate sulfoxide yields the corresponding sulfone, 4-(cyclohexylsulfonyl)butan-1-ol. This oxidation is typically carried out with stronger oxidizing agents or under more forcing conditions. organic-chemistry.org

Potassium Permanganate (B83412) (KMnO₄): A powerful oxidizing agent that readily converts sulfides to sulfones.

Excess Hydrogen Peroxide: Using an excess of H₂O₂, sometimes with a catalyst like niobium carbide, can drive the reaction to the sulfone state. organic-chemistry.org

Excess m-CPBA: Can also be used for complete oxidation to the sulfone. organic-chemistry.org

The oxidation state of the sulfur atom has a profound impact on the molecule's reactivity. The sulfoxide group can act as a directing group in electrophilic aromatic substitution and can stabilize adjacent carbanions. thieme-connect.de Both sulfoxides and sulfones are significantly more polar than the parent sulfide. The sulfone group is a strong electron-withdrawing group and is chemically quite stable. Studying the differences in biological activity or chemical reactivity between the sulfide, sulfoxide, and sulfone analogues can provide critical insights into the role of the sulfur moiety in molecular interactions. researchgate.net

Table 2: Oxidation States of this compound and Reagents

| Derivative Name | Structure | Oxidation State | Typical Synthetic Reagent |

|---|---|---|---|

| This compound | R-S-R' | Sulfide | - |

| 4-(Cyclohexylsulfinyl)butan-1-ol | R-S(O)-R' | Sulfoxide | H₂O₂, m-CPBA, NaIO₄ organic-chemistry.orgorganic-chemistry.org |

| 4-(Cyclohexylsulfonyl)butan-1-ol | R-S(O)₂-R' | Sulfone | KMnO₄, excess H₂O₂ organic-chemistry.orgnih.gov |

Formation of Polymerizable Monomers or Ligands

The dual functionality of this compound allows for its incorporation into larger molecular architectures such as polymers and metal-organic complexes.

Polymerizable Monomers: The terminal hydroxyl group serves as a convenient handle for introducing a polymerizable functional group. A common strategy is the esterification of the alcohol with a polymerizable acid chloride, such as acryloyl chloride or methacryloyl chloride. This reaction, typically performed in the presence of a non-nucleophilic base, yields the corresponding acrylate (B77674) or methacrylate (B99206) ester. This new monomer, containing the cyclohexylsulfanyl moiety, can then participate in free-radical or other types of polymerization to create polymers with sulfur-containing side chains. Such polymers could have interesting properties, including modified refractive indices, adhesion, or affinity for heavy metals. The synthesis of polyesters through condensation polymerization with a dicarboxylic acid is also a viable route. libretexts.org

Ligand Synthesis: The presence of both a soft sulfur donor and a hard oxygen donor makes this compound a potential bidentate or bridging ligand in coordination chemistry. nih.gov It can coordinate to a single metal center, forming a chelate ring, or bridge two different metal centers. The thioether sulfur is a good ligand for soft transition metals like palladium(II), platinum(II), silver(I), and gold(I), while the alcohol oxygen prefers harder metal ions. The synthesis of such complexes typically involves simply mixing the ligand with a suitable metal salt in an appropriate solvent. rsc.org The resulting coordination compounds could have applications in catalysis, materials science, or as models for metalloenzymes.

Design and Synthesis of Chemically Modified Probes for Biological Systems

Chemical probes are small molecules designed to study and manipulate biological systems. nih.gov The structure of this compound provides a scaffold that can be elaborated into such probes, with a focus on maintaining chemical stability and appropriate reactivity for biological environments. nih.govpressbooks.pub

The design of a probe based on this molecule would involve two key components: a recognition element and a reporter or reactive group. The cyclohexylsulfanyl butane core can act as the recognition element, designed to interact with a specific biological target through hydrophobic and other non-covalent interactions. The hydroxyl group is the primary site for synthetic modification to attach other functionalities.

Synthesis of Probes:

Attachment of a Reporter Group: For tracking and imaging purposes, a fluorescent dye (fluorophore) could be attached. This is typically achieved by forming an ester or ether linkage between the alcohol of the probe scaffold and a fluorophore that has a compatible functional group (e.g., a carboxylic acid or alkyl halide). The chemical stability of the resulting linker is crucial; ethers are generally more stable to hydrolysis in biological media than esters.

Introduction of a Reactive Group: For activity-based protein profiling (ABPP) or target identification, a reactive "warhead" can be installed. This group is designed to form a covalent bond with a nearby amino acid residue (e.g., cysteine, serine, lysine) in the target protein's active site. The hydroxyl group could be converted into a more reactive electrophile, such as an epoxide or an α-haloketone, to serve this purpose.

Potential Applications and Chemical Transformations Involving 4 Cyclohexylsulfanyl Butan 1 Ol

Role as a Synthetic Intermediate in Complex Organic Molecule Construction

The strategic placement of the hydroxyl and cyclohexylsulfanyl groups allows 4-(cyclohexylsulfanyl)butan-1-ol to serve as a valuable intermediate in the multistep synthesis of more complex organic structures. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, while the thioether moiety can undergo oxidation to the corresponding sulfoxide (B87167) or sulfone, introducing new functionalities and altering the electronic properties of the molecule. thieme-connect.dethieme-connect.de

For instance, the oxidation of the primary alcohol to an aldehyde provides an electrophilic center for carbon-carbon bond formation through reactions such as aldol (B89426) condensations, Wittig reactions, or Grignard additions. Subsequent transformations of the sulfur atom can then be employed to further diversify the molecular architecture. This step-wise approach, enabled by the differential reactivity of the two functional groups, is a cornerstone of modern organic synthesis for the construction of intricate molecular frameworks from simpler precursors.

The synthesis of various indoline (B122111) derivatives, for example, showcases the utility of butanol-containing fragments in building complex heterocyclic systems. nih.govacs.org While not directly employing this compound, these syntheses illustrate the principle of using bifunctional butanol units as key intermediates. For instance, 4-hydroxybutanal has been used to introduce a butan-1-ol side chain onto a nitroindoline (B8506331) core, which can then undergo further modifications. nih.govacs.org

Investigation as a Precursor for Novel Ligands in Catalysis

The sulfur atom in this compound presents an opportunity for its use as a precursor to novel ligands for catalysis. Thioethers are known to coordinate to a variety of transition metals, and the specific steric and electronic properties of the cyclohexyl group can influence the catalytic activity and selectivity of the resulting metal complex.

Modification of the hydroxyl group allows for the introduction of additional coordinating atoms, leading to the formation of bidentate or even polydentate ligands. For example, conversion of the alcohol to an amine or a phosphine (B1218219) would create a [S, N] or [S, P] ligand environment. The flexible butylene linker allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers. Research in this area explores how the systematic variation of the ligand structure, originating from precursors like this compound, can be used to fine-tune the performance of catalysts for specific organic transformations. nih.gov

Building Block in Advanced Material Science Research (e.g., polymers, self-assembling systems)

The distinct hydrophobic (cyclohexyl) and hydrophilic (hydroxyl) regions of this compound make it an interesting candidate as a building block for advanced materials. parchem.com This amphiphilic character can be exploited in the design of polymers and self-assembling systems with unique properties. mdpi.comrsc.orgfrontiersin.org

In polymer science, this compound can be incorporated into polymer backbones or as a side chain. nih.govnih.gov For example, the hydroxyl group can serve as an initiator for ring-opening polymerization of cyclic esters or ethers, leading to polyesters or polyethers with pendant cyclohexylsulfanyl groups. mdpi.com These sulfur-containing polymers may exhibit interesting properties such as altered thermal stability, refractive index, or affinity for certain surfaces. The presence of the thioether can also provide a site for post-polymerization modification, allowing for the tuning of the polymer's properties after its initial synthesis. nih.govosti.gov

The amphiphilic nature of molecules derived from this compound can also drive their spontaneous organization in solution to form micelles, vesicles, or other ordered structures. nih.govchemrxiv.org This process of self-assembly is fundamental to the creation of nanomaterials with applications in areas such as drug delivery and nanotechnology. mdpi.comrsc.org

Use as a Chemical Probe for Mechanistic Elucidation in Enzymatic or Receptor Systems

Chemical probes are essential tools for understanding the complex mechanisms of biological systems. unc.edu The structure of this compound provides a scaffold that can be modified to create such probes. By introducing a reporter group, such as a fluorescent tag or a reactive handle for affinity chromatography, to the molecule, it can be used to identify and study the interactions with proteins, enzymes, or receptors. mdpi.comljmu.ac.uk

The cyclohexyl and butylthioether portions of the molecule can mimic the binding of hydrophobic substrates or inhibitors in an active site, while the modifiable hydroxyl group provides a point of attachment for the necessary reporter functionalities. For example, a fluorescently labeled version of this compound could be used to visualize its localization within a cell, providing insights into its potential biological targets. Alternatively, immobilizing the molecule on a solid support would allow for the capture and identification of proteins that bind to it.

Precursor to Chemically Diverse Scaffolds with Potential for Further Synthetic Exploration

The true synthetic potential of this compound lies in its ability to serve as a starting point for the creation of a wide array of chemically diverse scaffolds. nih.govmdpi.combeilstein-journals.org The combination of a cyclic alkyl group, a flexible linker, and two distinct functional groups allows for a multitude of chemical transformations, leading to a rich collection of new molecules. bham.ac.uk

Intramolecular reactions can be designed to form new ring systems. For example, activation of the hydroxyl group and subsequent nucleophilic attack by the sulfur atom could lead to the formation of a tetrahydrothiophene (B86538) ring with a cyclohexyl substituent. Alternatively, oxidation of the sulfur to a sulfone followed by an intramolecular cyclization could yield novel heterocyclic frameworks. Each new scaffold generated from this compound represents a unique region of chemical space, with the potential for the discovery of new chemical properties and biological activities.

Below is a table summarizing the potential transformations and resulting structures from this compound:

| Starting Material | Reagents/Conditions | Product Type | Potential Application |

| This compound | Oxidation (e.g., PCC, DMP) | Aldehyde | Intermediate for C-C bond formation |

| This compound | Oxidation (e.g., Jones, TEMPO) | Carboxylic Acid | Intermediate for amides, esters |

| This compound | Tosylation, followed by NaN3 | Azide | Precursor to amines, click chemistry |

| This compound | Oxidation (e.g., H2O2, m-CPBA) | Sulfoxide/Sulfone | Modulated electronic properties |

| This compound | Polymerization initiator | Sulfur-containing polymer | Advanced materials |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Insights on 4-(Cyclohexylsulfanyl)butan-1-ol

The primary academic contribution of this compound lies in its utility as a versatile building block in organic synthesis. The presence of both a hydroxyl group and a thioether linkage allows for a range of chemical transformations, making it a valuable intermediate.

One of the most notable applications of a derivative of this compound is in the synthesis of pyrazole-based compounds. Specifically, 2-(cyclohexylsulfanyl)-1-phenylethanone, which can be conceptually derived from this compound, serves as a precursor for the synthesis of 4-(cyclohexylsulfanyl)-1,3-diaryl-1H-pyrazoles. acs.org Pyrazoles are a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties. rjptonline.orgmdpi.comdergipark.org.tr The incorporation of the cyclohexylsulfanyl group into the pyrazole (B372694) ring is thought to potentially enhance these biological activities, highlighting the role of this compound as a key starting material for creating novel, biologically active molecules. acs.org

The synthesis of thioethers from alcohols and thiols is a fundamental transformation in organic chemistry, and while direct literature on the synthesis of this compound is sparse, general methods provide insight into its probable formation. d-nb.infochemrevlett.com These methods often involve the nucleophilic substitution of a leaving group on a butane (B89635) derivative with cyclohexanethiol (B74751) or the reaction of a cyclohexylsulfur-containing nucleophile with a butanol derivative. The reactivity of the hydroxyl and thioether functional groups allows for subsequent modifications, making it a flexible synthon. masterorganicchemistry.comchemistrysteps.com

Table 1: Key Reactions and Derivatives of this compound

| Precursor/Derivative | Reaction Type | Product Class | Significance |

| 2-(Cyclohexylsulfanyl)-1-phenylethanone | Cyclocondensation | 4-(Cyclohexylsulfanyl)-1,3-diaryl-1H-pyrazoles | Synthesis of potentially bioactive compounds acs.org |

| This compound | Oxidation | 4-(Cyclohexylsulfanyl)butanoic acid | Access to carboxylic acid derivatives |

| This compound | Halogenation | 4-Chloro-1-(cyclohexylsulfanyl)butane | Intermediate for further nucleophilic substitution |

Identification of Remaining Challenges and Open Questions in its Chemistry

Despite its potential, the chemistry of this compound is not without its challenges. A significant hurdle is the limited availability of dedicated academic studies on its synthesis, reactivity, and applications. Much of the current knowledge is extrapolated from general principles of organosulfur and alcohol chemistry.

A key challenge lies in the selective functionalization of the two reactive sites. Developing synthetic methodologies that can chemoselectively target either the hydroxyl or the thioether group in the presence of the other is crucial for expanding its utility as a building block. For instance, the oxidation of the thioether to a sulfoxide (B87167) or sulfone without affecting the alcohol functionality, or vice-versa, requires carefully controlled reaction conditions. jchemrev.com

The synthesis of bifunctional organosulfur compounds like this compound itself can be challenging. sioc-journal.cn Controlling the reaction to prevent side products, such as the formation of dithioethers or the elimination of the hydroxyl group, is a critical aspect that needs to be addressed for efficient and scalable production.

Proposed Future Research Avenues and Innovative Methodologies

The existing gaps in the knowledge surrounding this compound present numerous opportunities for future research. A systematic investigation into its synthesis and reactivity would be highly valuable.

Innovative Synthetic Methodologies: Future research could focus on developing novel and efficient synthetic routes to this compound and its derivatives. This could include exploring enzymatic or biocatalytic methods, which often offer high selectivity and milder reaction conditions. The use of continuous flow chemistry could also be investigated for a more controlled and scalable synthesis.

Exploration of Reactivity: A detailed study of the reactivity of both the hydroxyl and thioether functional groups is needed. This would involve exploring a wider range of transformations, such as:

Asymmetric catalysis: Developing enantioselective methods for reactions involving the chiral center that can be generated from this molecule.

Metal-catalyzed cross-coupling reactions: Utilizing the thioether group in transition-metal-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds.

Polymer chemistry: Investigating the potential of this compound as a monomer for the synthesis of novel sulfur-containing polymers with interesting material properties. rsc.org

Computational Studies: Density functional theory (DFT) calculations and other computational methods could be employed to gain deeper insights into the electronic properties, reaction mechanisms, and spectroscopic characteristics of this compound and its derivatives. This could aid in predicting reactivity and designing new synthetic strategies.

Broader Impact and Implications for Fundamental Organic Chemistry and Related Fields

The study of this compound and similar bifunctional molecules contributes to the broader understanding of organosulfur chemistry, a field of increasing importance in pharmaceuticals, materials science, and agrochemicals. ontosight.aiacs.orgbritannica.com

Medicinal Chemistry: The use of this compound as a scaffold for the synthesis of bioactive molecules like pyrazoles demonstrates its potential in drug discovery. Further exploration of its derivatives could lead to the identification of new therapeutic agents with improved efficacy and novel mechanisms of action. The lipophilic cyclohexyl group combined with the polar hydroxyl group provides a unique combination for modulating the pharmacokinetic properties of drug candidates.

Materials Science: Organosulfur compounds are known to have interesting optical and electronic properties. ontosight.ai The thioether linkage in this compound could be exploited to create novel materials, such as self-assembled monolayers on metal surfaces or as components of advanced polymers with applications in electronics or sensing. acs.orgbritannica.com

Fundamental Organic Chemistry: Investigating the reactivity and selectivity of this bifunctional compound provides a valuable case study for understanding the interplay of different functional groups within a single molecule. The challenges associated with its synthesis and selective modification can drive the development of new synthetic methods and a deeper understanding of reaction mechanisms in organosulfur chemistry. masterorganicchemistry.comfiveable.me

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(Cyclohexylsulfanyl)butan-1-ol in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved safety goggles. Avoid skin/eye contact due to potential irritation (H315, H319) .

- Ventilation : Ensure fume hoods are used during synthesis or handling to minimize inhalation of vapors (H335) .

- Storage : Store in a dry, cool (2–8°C), and well-ventilated area, away from oxidizing agents. Use airtight containers to prevent moisture absorption .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid dust generation .

Q. How does the sulfanyl group influence the solubility and boiling point of this compound compared to analogous alcohols?

- Methodological Answer :

- Boiling Point : The cyclohexylsulfanyl group increases molecular weight (vs. simpler alcohols like butan-1-ol) and introduces steric hindrance, reducing volatility. Compare with 4-Cyclohexyl-1-butanol (b.p. ~250°C, extrapolated from similar structures) .

- Solubility : The thioether group enhances lipophilicity, reducing water solubility. Use logP calculations or shake-flask experiments in polar/non-polar solvents (e.g., hexane vs. ethanol) to quantify .

- Data Table :

| Compound | Molecular Weight | Predicted logP | Boiling Point (°C) |

|---|---|---|---|

| Butan-1-ol | 74.12 | 0.88 | 117.7 |

| 4-Cyclohexyl-1-butanol | 156.27 | 3.2 | ~250 (est.) |

| This compound | 188.34 (est.) | 3.8 (est.) | >250 (est.) |

Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers observe?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for a triplet at δ ~3.6 ppm (CH₂OH), multiplet at δ ~2.7 ppm (SCH₂), and cyclohexyl protons at δ ~1.2–1.8 ppm .

- ¹³C NMR : The sulfur-bearing carbon (C-S) appears at δ ~35–40 ppm, while the hydroxyl-bearing carbon (C-OH) resonates at δ ~60–65 ppm .

- IR : Strong O-H stretch (~3300 cm⁻¹) and C-S stretch (~650 cm⁻¹) .

- GC-MS : Use a polar column (e.g., DB-5) for separation. Expect a molecular ion peak at m/z 188 (M⁺) and fragments at m/z 98 (cyclohexylsulfanyl group) .

Advanced Research Questions

Q. What synthetic routes are available for this compound, and how can reaction conditions be optimized to prevent disulfide formation?

- Methodological Answer :

- Route 1 : Nucleophilic substitution of 4-bromobutan-1-ol with cyclohexylthiol. Use a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) at 60–80°C. Monitor via TLC (hexane:EtOAc 7:3) .

- Route 2 : Mitsunobu reaction between cyclohexyl mercaptan and 1,4-butanediol. Optimize with DIAD/TPP to minimize side products .

- Byproduct Mitigation : Add antioxidants (e.g., BHT) to suppress disulfide formation. Conduct reactions under nitrogen atmosphere .

Q. How can researchers resolve contradictory data regarding the hydrogen bonding capacity of this compound in different solvent systems?

- Methodological Answer :

- Experimental Design :

Measure Kamlet-Taft parameters (α, β, π*) in solvents (e.g., DMSO, chloroform) using solvatochromic dyes.

Compare O-H stretching frequencies (IR) in varying solvents to assess H-bond strength .

- Contradiction Analysis : If H-bonding in DMSO is weaker than predicted, consider steric hindrance from the cyclohexyl group limiting solvent access. Validate via molecular dynamics simulations .

Q. In the context of pheromone research, what bioassay designs have been employed to study the biological activity of thioether-containing alcohols like this compound?

- Methodological Answer :

- Olfactometer Assays : Test attraction/repellency in insects (e.g., beetles) using Y-tube setups. Dose-response curves (0.1–100 µg) identify bioactive concentrations .

- Electroantennography (EAG) : Couple with GC to isolate bioactive compounds from mixtures. Compare EAD responses between sexes to assess pheromone specificity .

- Field Trials : Deploy baited traps in controlled environments. Use this compound alone or blended with synergists (e.g., α-farnesene) to evaluate aggregation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |